

Independent Analysis of KEYNOTE-590

Findings: A Comparative Guide

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Compound of Interest

Compound Name: EBET-590

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An independent review of the pivotal KEYNOTE-590 phase 3 clinical trial reveals statistically significant and clinically meaningful improvements in overall survival (OS), progression-free survival (PFS), and objective response rate (ORR) for patients with locally advanced unresectable or metastatic esophageal cancer treated with a combination of pembrolizumab and chemotherapy, as compared to chemotherapy alone.^[1] This guide provides a comprehensive comparison of the two treatment arms, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a clear understanding of these findings.

The KEYNOTE-590 trial investigated the efficacy and safety of adding pembrolizumab to standard first-line chemotherapy for patients with esophageal and esophagogastric junction (GEJ) carcinoma.^{[2][3][4]} The findings have established this combination therapy as a new standard of care for this patient population.^[1]

Comparative Efficacy Data

The following tables summarize the key efficacy endpoints from the KEYNOTE-590 trial, comparing the pembrolizumab plus chemotherapy arm with the placebo plus chemotherapy arm.

Table 1: Overall Survival (OS)

Treatment Arm	Median OS (Months)	12-Month OS Rate (%)	24-Month OS Rate (%)	5-Year OS Rate (%)	Hazard Ratio (95% CI)	p-value
Pembrolizumab + Chemotherapy	12.3 - 12.4	51	28	10.6	0.72 - 0.73 (0.62-0.86)	<0.0001
Placebo + Chemotherapy	9.8	39	16	3.0		

Data sourced from multiple reports of the KEYNOTE-590 trial results.[\[1\]](#)[\[5\]](#)

Table 2: Progression-Free Survival (PFS)

Treatment Arm	Median PFS (Months)	12-Month PFS Rate (%)	18-Month PFS Rate (%)	5-Year PFS Rate (%)	Hazard Ratio (95% CI)	p-value
Pembrolizumab + Chemotherapy	6.3	25	16	5.5	0.64 - 0.65 (0.55-0.76)	<0.0001
Placebo + Chemotherapy	5.8	12	6	0		

Data sourced from multiple reports of the KEYNOTE-590 trial results.[\[1\]](#)[\[5\]](#)

Table 3: Objective Response Rate (ORR)

Treatment Arm	ORR (%)	p-value
Pembrolizumab + Chemotherapy	45	<0.0001
Placebo + Chemotherapy	29	

Data sourced from reports of the KEYNOTE-590 trial results.[\[4\]](#)

Experimental Protocol

The KEYNOTE-590 study was a randomized, double-blind, placebo-controlled, phase 3 trial.[\[2\]](#)

Patient Population: The trial enrolled 749 patients with locally advanced unresectable or metastatic esophageal cancer, esophageal squamous cell carcinoma (ESCC), or Siewert type 1 esophagogastric junction adenocarcinoma who had not previously received systemic therapy for advanced disease.[\[1\]](#)[\[5\]](#)

Treatment Arms:

- Investigational Arm: Pembrolizumab (200 mg every 3 weeks) in combination with cisplatin (80 mg/m² on day 1) and 5-fluorouracil (800 mg/m² on days 1-5) for up to 35 cycles.[\[5\]](#)
- Control Arm: Placebo in combination with the same chemotherapy regimen.[\[5\]](#)

Primary Endpoints:

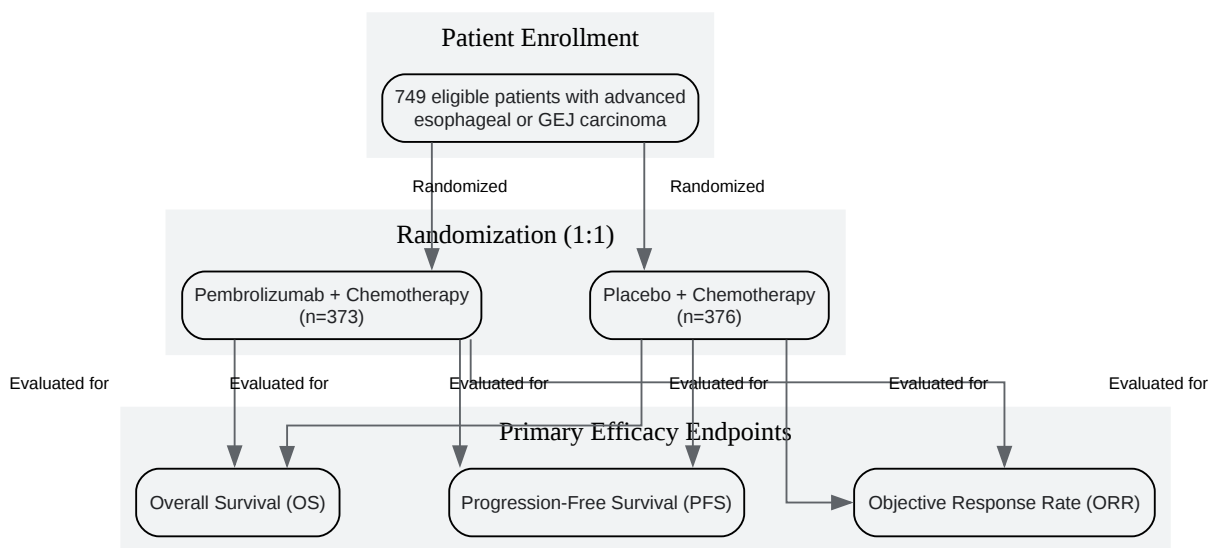
- Overall survival (OS) in all patients, in patients with ESCC, and in patients with a PD-L1 combined positive score (CPS) ≥10.[\[5\]](#)
- Progression-free survival (PFS) in all patients, in patients with ESCC, and in patients with a PD-L1 CPS ≥10.[\[5\]](#)

Secondary Endpoints:

- Objective response rate (ORR) and duration of response.
- Safety and tolerability.

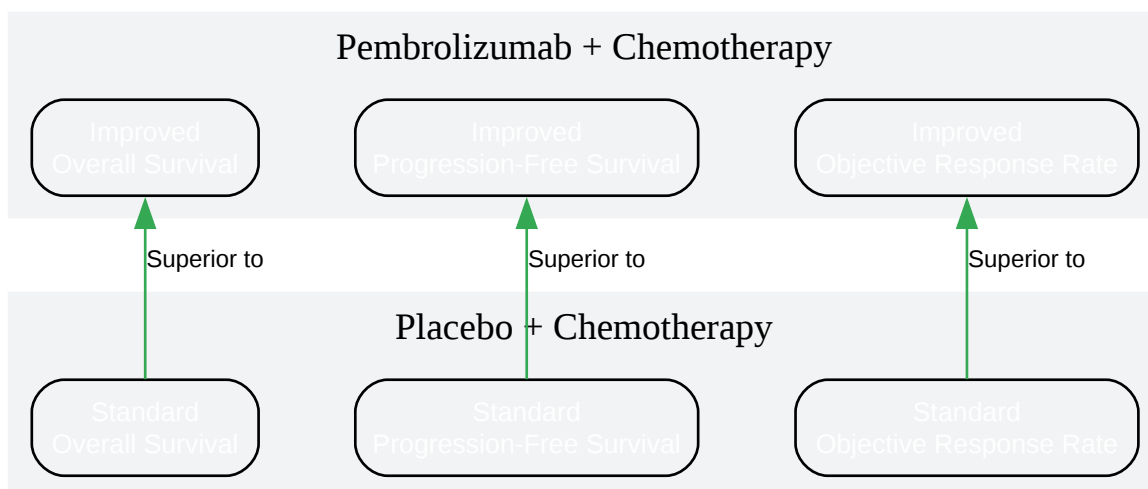
Visualizing the Study Design and Outcomes

To better illustrate the experimental workflow and the logical relationship of the trial's primary outcomes, the following diagrams are provided.



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Caption: Workflow of the KEYNOTE-590 clinical trial.



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Caption: Comparison of primary outcomes in KEYNOTE-590.

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